4,4'-Methylenebis(2-tert-butyl-6-methylphenol)

Description

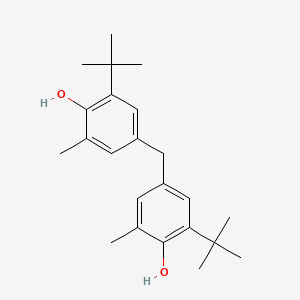

4,4'-Methylenebis(2-tert-butyl-6-methylphenol) (CAS 96-65-1) is a bisphenolic antioxidant with the molecular formula C23H32O2 and a molecular weight of 340.51 g/mol . It is commercially known as Ethyl Antioxidant 720 and is widely used to prevent oxidative degradation in polymers, rubber, and plastics. Its structure features two phenolic rings connected by a methylene bridge, with tert-butyl and methyl groups at the 2- and 6-positions, respectively (Figure 1a). This substitution pattern enhances steric hindrance, improving its radical-scavenging efficiency .

Properties

IUPAC Name |

2-tert-butyl-4-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2/c1-14-9-16(12-18(20(14)24)22(3,4)5)11-17-10-15(2)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLRVTKRKFEVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242070 | |

| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-65-1 | |

| Record name | 4,4′-Methylenebis(6-tert-butyl-2-methylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl Antioxidant 720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Di-tert-butyl-4,4'-methylenedi-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-methylenedi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is synthesized by reacting 2-tert-butyl-4-methylphenol with formaldehyde through a carbonyl condensation reaction . The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major products are quinones and other oxidized derivatives.

Substitution: The products vary depending on the substituent introduced, such as halogenated or nitro-substituted phenols.

Scientific Research Applications

4,4’-Methylenebis(2-tert-butyl-6-methylphenol) has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.

Mechanism of Action

The antioxidant activity of 4,4’-Methylenebis(2-tert-butyl-6-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative chain reactions. This compound targets reactive oxygen species and other free radicals, interrupting the oxidative processes that lead to material degradation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues differ in substituent positions and alkyl groups:

Key Observations :

- Substituent positions significantly influence steric and electronic properties. For example, tert-butyl groups at the 6-position (as in 96-65-1) enhance thermal stability compared to 4-position substitution (119-47-1) .

- Bulkier substituents (e.g., isopropyl in the carvacrol derivative) reduce cytotoxicity but maintain antioxidant efficacy .

Antioxidant Efficacy

Comparative data from DPPH and Rancimat assays:

Findings :

- The carvacrol derivative (4,4'-methylenebis(5-isopropyl-2-methylphenol)) outperforms BHT and vitamin C in antioxidant activity .

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1) shows moderate cytotoxicity in rat models, reducing prothrombin levels by 32% at 1.135 mmol/100 g .

Thermal Stability and Industrial Performance

- 4,4'-Methylenebis(2-tert-butyl-6-methylphenol): High thermal stability due to tert-butyl groups, making it suitable for high-temperature processing in rubber .

- 4,4′-Thiobis(3-methyl-6-tert-butylphenol) (CAS 96-69-5): Replacing the methylene bridge with a thioether group improves compatibility with chlorinated propenes but reduces hydrolytic stability .

- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4): Ethyl groups enhance solubility in non-polar matrices, preferred in lubricant additives .

Toxicity and Regulatory Considerations

- 4,4'-Methylenebis(2-tert-butyl-6-methylphenol): Limited toxicity data; primarily classified as an irritant (skin/eyes) .

- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Linked to prothrombin suppression in rats, raising concerns for prolonged exposure .

- 4,4'-Methylenebis(2-chloroaniline) (CAS 101-61-1): Structurally distinct (amine vs. phenol) but highlights the importance of functional groups in toxicity profiles .

Biological Activity

4,4'-Methylenebis(2-tert-butyl-6-methylphenol), also known as MBP, is a phenolic compound primarily recognized for its antioxidant properties. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Antioxidant Properties

MBP acts as an antioxidant by neutralizing reactive oxygen species (ROS). This interaction helps to prevent oxidative stress, which is linked to various diseases and aging processes. The compound's ability to scavenge ROS contributes to cellular protection against oxidative damage, thus playing a crucial role in maintaining cellular integrity and function.

Biochemical Pathways

The antioxidant action of MBP influences several biochemical pathways. By modulating oxidative stress levels, it helps maintain the balance between oxidative and antioxidative reactions in biological systems. This modulation is essential for preventing cellular damage that can lead to chronic diseases such as cancer and neurodegenerative disorders.

Pharmacokinetics

MBP exhibits low water solubility, which may impact its absorption and distribution in biological systems. Understanding its pharmacokinetic profile is vital for evaluating its therapeutic potential.

Antioxidant Efficacy

Research has demonstrated that MBP effectively reduces oxidative damage in various models. For instance, studies have shown that MBP can significantly lower lipid peroxidation levels in cell cultures exposed to oxidative stress.

Case Studies

- Oxidative Stress in Cellular Models : In NIH-3T3 cells, MBP was shown to enhance cell viability under conditions of oxidative stress, indicating its protective role against ROS-induced damage.

- Application in Medical Devices : In a clinical context, MBP has been evaluated for its potential use in medical devices to prevent oxidative degradation, thereby enhancing their longevity and safety .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antioxidant Activity | Applications |

|---|---|---|---|

| 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | Similar structure with different substitutions | Moderate | Polymer stabilization |

| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Higher oxidation stability | High | Industrial applications |

MBP is unique due to its specific molecular structure that balances steric hindrance and antioxidant activity, making it particularly effective in stabilizing materials without compromising their physical properties.

Safety and Toxicological Profile

While MBP is generally regarded as safe for use in industrial applications, studies have indicated potential skin sensitization effects. Recent case studies reported allergic contact dermatitis associated with products containing MBP derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-Methylenebis(2-tert-butyl-6-methylphenol) with high purity?

- Methodology : The compound is typically synthesized via condensation reactions between 2-tert-butyl-6-methylphenol and formaldehyde under acidic or basic catalysis. Key steps include:

- Reaction Conditions : Use stoichiometric formaldehyde (1:2 molar ratio with phenol derivatives) in a solvent like ethanol or toluene. Catalysts such as sulfuric acid or sodium hydroxide are employed at 80–100°C for 6–12 hours .

- Purification : Recrystallization from ethanol or hexane is critical to achieve >95% purity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase can validate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm molecular structure (e.g., methylene bridge protons at δ 3.8–4.2 ppm and tert-butyl groups at δ 1.3–1.4 ppm) .

- HPLC : Retention time comparison against certified reference standards to assess purity (>99%) .

- Melting Point : Reported range 123–133°C; deviations may indicate impurities .

- Data Table :

| Parameter | Method | Conditions/Results |

|---|---|---|

| Purity | HPLC | >99% (C18 column, 70:30 acetonitrile/water) |

| Structure | ¹H NMR | δ 1.3 (tert-butyl), δ 3.9 (methylene bridge) |

Advanced Research Questions

Q. What experimental approaches are used to evaluate its antioxidant mechanisms in polymer matrices?

- Methodology :

- Radical Scavenging Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify antioxidant activity. ESR spectroscopy can detect stabilized radical intermediates .

- Polymer Stability Tests : Incorporate 0.1–1.0 wt% into polymers (e.g., polyethylene) and conduct accelerated aging under UV light or heat (80–100°C). Monitor oxidation via FTIR for carbonyl index changes .

Q. How to design experiments to assess thermal degradation pathways and byproducts?

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air atmospheres (10°C/min heating rate) to identify decomposition temperatures (reported onset ~250°C) .

- GC-MS Coupling : Analyze volatile degradation products (e.g., tert-butylphenol derivatives) emitted during TGA .

- Contradiction Analysis : Discrepancies in thermal stability data may arise from sample purity or atmospheric conditions. Always cross-validate with elemental analysis .

Q. How can researchers resolve contradictions in reported antioxidant efficiency across studies?

- Root Cause Analysis :

- Matrix Effects : Antioxidant performance varies with polymer crystallinity or additive interactions. Use standardized polymer blends (e.g., isotactic polypropylene) for comparative studies .

- Dosage Optimization : Conduct dose-response curves (0.05–2.0 wt%) to identify saturation points. Overloading may reduce efficacy due to phase separation .

Q. What methodologies are optimal for studying its compatibility with epoxy resin systems?

- Resin-Transfer Molding (RTM) : Blend with epoxy precursors (e.g., 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]) and cure at 120–150°C. Monitor cross-linking via rheometry or DSC .

- Adhesion Testing : Evaluate interfacial stability using lap-shear tests on composite materials. Compare with commercial antioxidants (e.g., BHT) .

Handling and Safety in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315/H319 hazards) .

- Ventilation : Use fume hoods during weighing or synthesis to minimize inhalation exposure (H335 precaution) .

- Spill Management : Collect powder spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.